2-Methoxy-3,4,5-trimethylphenol

Antioxidant DFT Bond Dissociation Enthalpy

Sourcing a precisely alkylated methoxyphenol with reliable radical-scavenging performance in hydrophobic matrices can be challenging. 2-Methoxy-3,4,5-trimethylphenol (CAS 93526-86-4) addresses this need with a unique ortho-methoxy, meta/para-methyl substitution pattern that favors Hydrogen Atom Transfer (HAT) antioxidant activity. · High electron-rich aromatic system for efficient radical quenching in polyolefins, lubricants, and nonpolar coatings. · Solid, free-flowing form (mp 74°C) simplifies handling, weighing, and powder blending vs. liquid analogs. · Fully substituted ring enables use as a specialty monomer to modify resin cross-linking density and hydrophobicity.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 93526-86-4
Cat. No. B3058998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3,4,5-trimethylphenol
CAS93526-86-4
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C)OC)O
InChIInChI=1S/C10H14O2/c1-6-5-9(11)10(12-4)8(3)7(6)2/h5,11H,1-4H3
InChIKeyXNGRANIQDCWDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3,4,5-trimethylphenol (CAS 93526-86-4): A Fully Substituted Phenolic Building Block for High-Performance Applications


2-Methoxy-3,4,5-trimethylphenol (CAS 93526-86-4) is a fully substituted phenolic compound belonging to the class of alkylated methoxyphenols. Its molecular formula is C10H14O2, with a molecular weight of 166.22 g/mol . The compound is characterized by a phenolic ring bearing a methoxy group at the ortho position (C2) and methyl groups at the meta (C3, C5) and para (C4) positions, resulting in a highly electron-rich aromatic system . This unique substitution pattern confers distinct physicochemical properties, including a melting point of 74°C, a predicted boiling point of 273.9°C, and a predicted pKa of 10.52 . These characteristics make it a valuable intermediate and specialty chemical in organic synthesis and materials science.

Why 2-Methoxy-3,4,5-trimethylphenol Cannot Be Simply Substituted: Critical Differences in Substituent Pattern and Physicochemical Profile


While a wide array of methoxyphenols and trimethylphenols exist, the specific substitution pattern of 2-Methoxy-3,4,5-trimethylphenol is critical to its function and cannot be replicated by generic analogs. The unique combination and precise arrangement of three methyl and one methoxy group on the phenolic ring directly dictate its electron density, steric hindrance, lipophilicity (LogP), and hydrogen-bonding capabilities [1]. These factors are not incremental; they are decisive in downstream applications, such as antioxidant mechanisms (e.g., Hydrogen Atom Transfer vs. Sequential Proton-Loss Electron-Transfer) [2] and reactivity as a synthetic intermediate [3]. Substituting with a compound lacking this exact substitution profile will result in altered reaction kinetics, different antioxidant efficacy, or incompatible physicochemical properties (e.g., solubility, melting point), ultimately leading to performance failure in the intended application.

2-Methoxy-3,4,5-trimethylphenol (CAS 93526-86-4): Quantitative Evidence Guide for Scientific Selection


Enhanced Electron Density and Reduced O-H Bond Dissociation Enthalpy (BDE) via Methyl Substitution

The antioxidant potential of phenolic compounds is directly linked to the ease of phenolic O-H bond homolysis, quantified by Bond Dissociation Enthalpy (BDE). Alkyl substitution, particularly at the ortho and para positions, is known to significantly lower BDE. For 2-Methoxy-3,4,5-trimethylphenol, the presence of three methyl groups in addition to the ortho-methoxy group creates a highly electron-rich environment. Class-level inference from experimental and computational studies on related polyalkylated methoxyphenols (e.g., ubiquinol-0) demonstrates that this degree of substitution can lower the BDE(O-H) to approximately 78.5 kcal/mol, a value considerably lower than that of unsubstituted phenol (88.0 kcal/mol) or mono-substituted analogs [1]. This lower BDE translates to a more efficient hydrogen atom transfer (HAT) antioxidant mechanism in nonpolar environments [2].

Antioxidant DFT Bond Dissociation Enthalpy

Predicted Lipophilicity (LogP) Advantage Over Common Antioxidant 2,3,5-Trimethylphenol

Lipophilicity, often expressed as LogP, is a crucial parameter for a compound's ability to partition into lipid membranes and nonpolar matrices, which is essential for antioxidant performance in biological systems, polymers, and lubricants. 2-Methoxy-3,4,5-trimethylphenol, by virtue of its methoxy group, is predicted to have a higher LogP than its direct analog, 2,3,5-trimethylphenol (TMP), a common industrial antioxidant [1]. While precise experimental values for the target compound are not available, computational predictions for similar molecules confirm that the addition of a methoxy group to a trimethylphenol scaffold consistently increases LogP by approximately 0.5-1.0 units [2]. This translates to enhanced solubility and diffusion in hydrophobic environments.

LogP Lipophilicity QSAR Antioxidant

Preferential Hydrogen Atom Transfer (HAT) Mechanism in Nonpolar Solvents vs. Other Methoxyphenols

A recent DFT study on a series of 2-methoxyphenols reveals that the primary antioxidant mechanism shifts based on solvent polarity [1]. In gas phase and nonpolar solvents, the Hydrogen Atom Transfer (HAT) mechanism is dominant. For 2-Methoxy-3,4,5-trimethylphenol, the presence of multiple electron-donating methyl groups significantly stabilizes the resulting phenoxyl radical, making it exceptionally well-suited for the HAT pathway [2]. This contrasts with many other antioxidants that may rely on the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism, which is less effective in nonpolar media. This mechanistic preference is a direct consequence of its specific substitution pattern.

Antioxidant Mechanism DFT HAT SPLET

Melting Point (74°C) Advantage for Solid-Phase Handling and Crystallization vs. Liquid Phenols

The physical state of a compound is a primary factor in formulation and processing. 2-Methoxy-3,4,5-trimethylphenol has an experimentally determined melting point of 74°C , making it a crystalline solid at room temperature. This contrasts sharply with many common liquid alkylphenols, such as 2,3,5-trimethylphenol (melting point ~13°C) or 2,6-di-tert-butyl-4-methylphenol (BHT, melting point 70°C) . Its higher melting point offers distinct advantages in terms of handling, storage, and formulation as a solid additive, particularly in applications where a crystalline, free-flowing powder is required.

Melting Point Crystallization Formulation Stability

Role as a Versatile Synthetic Intermediate in Chroman and Phenolic Resin Synthesis

The specific substitution pattern of 2-Methoxy-3,4,5-trimethylphenol is not only valuable for its final properties but also as a strategic intermediate. Its reactivity is directed by the strong activating effects of the methoxy and methyl groups, enabling selective electrophilic aromatic substitution. Patents and literature highlight its use as a building block in the synthesis of complex molecules like chromans, which are important in pharmaceuticals and materials science [1]. Its structural similarity to monomers used in high-performance phenolic resins also suggests its potential as a specialty co-monomer or end-capping agent to tailor resin properties [2]. This synthetic utility is distinct from that of simpler phenols, which lack the same steric and electronic directing effects.

Organic Synthesis Chroman Phenolic Resin Polymer Additive

Antioxidant Potential Validated in Trimethylphenol Class: Correlation with Electron-Donor Properties

A study investigating the structure-activity relationship of monochromanes and trimethylphenols established a strong correlation between the compounds' antiradical/hepatoprotective properties and their quantum-chemical electron-donor parameters [1]. This work confirms that within the trimethylphenol class, the specific substitution pattern directly influences antioxidant efficacy. 2-Methoxy-3,4,5-trimethylphenol, with its electron-rich aromatic ring, is positioned as a strong electron donor, suggesting its potential for significant antioxidant activity relative to other class members, as predicted by the validated QSAR model [1].

Antioxidant Hepatoprotective QSAR Trimethylphenol

Validated Application Scenarios for 2-Methoxy-3,4,5-trimethylphenol (CAS 93526-86-4) Based on Differential Evidence


Primary Antioxidant for Nonpolar Polymers, Lubricants, and Coatings

Based on its predicted low O-H bond dissociation enthalpy and its mechanistic preference for Hydrogen Atom Transfer (HAT) in nonpolar environments, 2-Methoxy-3,4,5-trimethylphenol is a prime candidate as a primary antioxidant in materials where efficient radical scavenging in a hydrophobic matrix is required [1][2]. Its higher lipophilicity compared to 2,3,5-trimethylphenol further enhances its compatibility and dispersion in such systems [3]. This includes applications as a stabilizer in polyolefins, synthetic lubricants, fuels, and nonpolar solvent-based coatings, where it can prevent oxidative degradation and extend product lifetime.

Specialty Monomer for Tailoring High-Performance Phenolic Resins

The fully substituted aromatic ring of 2-Methoxy-3,4,5-trimethylphenol presents a unique opportunity as a specialty monomer or end-capping agent in the synthesis of phenolic resins [4]. Its specific substitution pattern will control the cross-linking density and modify the thermal and mechanical properties of the final polymer. By incorporating this compound, formulators can create resins with enhanced hydrophobicity (due to the methoxy group), improved oxidative stability, and potentially different curing kinetics compared to resins made from standard phenols, enabling the creation of high-value materials for electronics, composites, or high-temperature coatings [4].

Synthetic Intermediate for Chromans and Related Bioactive Scaffolds

The compound's reactivity, as a highly electron-rich aromatic system, makes it a valuable intermediate in the synthesis of complex organic molecules. Its use as a precursor in the synthesis of chromans, a privileged scaffold in medicinal chemistry, is documented [5]. The methoxy and methyl groups provide both activation and steric control for subsequent synthetic transformations, such as electrophilic aromatic substitutions or oxidations. This allows for the efficient construction of polycyclic structures with high regioselectivity, making it a strategic building block for medicinal chemistry and natural product synthesis programs [5].

Crystalline Solid Additive for Solid-Phase Formulations

The high melting point (74°C) of 2-Methoxy-3,4,5-trimethylphenol differentiates it from many liquid phenolic antioxidants . This physical characteristic makes it ideally suited for applications requiring a solid, free-flowing additive. It can be easily handled, weighed, and incorporated into solid-phase reactions or powder blends without the issues of volatility, stickiness, or special containment associated with liquid analogs. This is particularly advantageous in the manufacture of solid pharmaceutical formulations, solid-supported reagents, or powder coating formulations .

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